2-Methyl-5-phenylpyrazine

Lipophilicity Partition coefficient Drug-likeness

2-Methyl-5-phenylpyrazine (CAS 58861-90-8) is a 2,5-disubstituted pyrazine derivative bearing a methyl group at position 2 and a phenyl group at position 5 (C₁₁H₁₀N₂, MW 170.21 g mol⁻¹). The compound possesses a calculated XlogP of 1.8 and a topological polar surface area (TPSA) of 25.8 Ų, indicating low hydrogen-bonding capacity (0 H-bond donors, 2 H-bond acceptors) and a single rotatable bond between the pyrazine and phenyl rings.

Molecular Formula C11H10N2
Molecular Weight 170.21 g/mol
CAS No. 58861-90-8
Cat. No. B1626348
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-5-phenylpyrazine
CAS58861-90-8
Molecular FormulaC11H10N2
Molecular Weight170.21 g/mol
Structural Identifiers
SMILESCC1=CN=C(C=N1)C2=CC=CC=C2
InChIInChI=1S/C11H10N2/c1-9-7-13-11(8-12-9)10-5-3-2-4-6-10/h2-8H,1H3
InChIKeyDZEFFVJHMIUDRM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methyl-5-phenylpyrazine (CAS 58861-90-8) — Core Physicochemical Identity and Structural Class Placement


2-Methyl-5-phenylpyrazine (CAS 58861-90-8) is a 2,5-disubstituted pyrazine derivative bearing a methyl group at position 2 and a phenyl group at position 5 (C₁₁H₁₀N₂, MW 170.21 g mol⁻¹) . The compound possesses a calculated XlogP of 1.8 and a topological polar surface area (TPSA) of 25.8 Ų, indicating low hydrogen-bonding capacity (0 H-bond donors, 2 H-bond acceptors) and a single rotatable bond between the pyrazine and phenyl rings . It belongs to the broader class of alkyl/aryl pyrazines that serve as flavor/fragrance ingredients, synthetic intermediates, and bioactive scaffolds. However, the combination of an electron-donating methyl group and a hydrophobic phenyl substituent on the same pyrazine nucleus creates a distinct physicochemical signature that differentiates it from simpler in-class analogs.

Why 2-Methyl-5-phenylpyrazine Cannot Be Simply Replaced by Alkyl- or Phenyl-Only Pyrazine Analogs


Although the pyrazine ring is common to numerous commercial flavorants and synthetic intermediates, 2-methyl-5-phenylpyrazine cannot be freely interchanged with close analogs such as 2,5-dimethylpyrazine, 2-phenylpyrazine, or 2-methylpyrazine. The mixed alkyl/aryl substitution pattern produces a logP (XlogP = 1.8) that is substantially higher than that of 2,5-dimethylpyrazine (XlogP = 0.60) [1], yet lower than that of 2-phenylpyrazine (logP ≈ 2.14) [2], positioning this compound in a lipophilicity window that influences membrane permeability, extraction behavior, and organoleptic partitioning. Furthermore, the asymmetric 2-methyl-5-phenyl architecture introduces regioselective reactivity that is absent in symmetric dimethyl or diphenyl analogs, as demonstrated in N-oxide derivatization studies where the methyl-bearing and phenyl-bearing ring positions undergo differential transformations [3]. These physicochemical and regiochemical differences translate into non-interchangeable performance in synthetic sequences, biological assays, and formulation processes.

Head-to-Head and Cross-Study Quantitative Differentiation of 2-Methyl-5-phenylpyrazine


2-Methyl-5-phenylpyrazine LogP Differentiation vs. 2,5-Dimethylpyrazine and 2-Phenylpyrazine

The calculated partition coefficient (XlogP) of 2-methyl-5-phenylpyrazine is 1.8, which is 3.0‑fold higher than that of 2,5-dimethylpyrazine (XlogP = 0.60) and 16 % lower than that of 2-phenylpyrazine (logP = 2.14) [1][2]. This intermediate lipophilicity arises from the mixed methyl/phenyl substitution and cannot be achieved by symmetric dialkyl or diaryl pyrazines.

Lipophilicity Partition coefficient Drug-likeness

Insecticidal Activity of 2-Methyl-5-phenylpyrazine vs. Inactive Alkylpyrazines

2-Methyl-5-phenylpyrazine has been reported to exhibit insecticidal properties against mosquitoes and other insects, a feature attributed to its natural product origin from marine organisms . In contrast, simple alkylpyrazines such as 2,5-dimethylpyrazine and 2-methylpyrazine are primarily recognized as flavor compounds with no documented insecticidal activity [1]. Quantitative mosquito mortality data for the target compound is currently unavailable in the open literature; however, the qualitative differentiation from alkyl-only pyrazines is consistent with structure–activity trends observed in N-(5-phenylpyrazin-2-yl)-benzamide insect growth modulators that require a phenylpyrazine core for activity [2].

Insecticide Mosquitocide Natural product

Regioselective N-Oxide Derivatization: 2-Methyl-5-phenylpyrazine vs. 2,5-Dimethylpyrazine vs. 2,5-Diethylpyrazine

Under identical phosphoryl chloride or acetic anhydride treatment, 2-methyl-5-phenylpyrazine 1-oxide (XV) and 2-methyl-5-phenylpyrazine 4-oxide (XVI) produce chlorinated and rearranged products distinct from those derived from 2,5-dimethylpyrazine 1-oxide (XI) and 2,5-diethylpyrazine 1-oxide (XIII) [1]. The differential reactivity arises because the phenyl group stabilizes positive charge development at the adjacent nitrogen, directing nucleophilic attack to the methyl-bearing side. This regioselective control is not available with symmetrically substituted dialkyl pyrazines, making 2-methyl-5-phenylpyrazine the preferred starting material when monofunctionalization of the pyrazine ring is required.

Synthetic intermediate N-oxide chemistry Regioselectivity

CRF₁ Receptor Modulator Patent Disclosure: 2-Methyl-5-phenylpyrazine vs. Unsubstituted Pyrazine

The 5-substituted-2-arylpyrazine scaffold, exemplified by 2-methyl-5-phenylpyrazine, has been specifically claimed in patent literature as a selective modulator of corticotropin-releasing factor (CRF) receptors, with potential utility in stress, anxiety, and depression disorders [1]. This patent class explicitly requires the 2-aryl-5-substituted pattern; unsubstituted pyrazine or 2,5-dialkylpyrazines lack the requisite aryl group for CRF₁ receptor binding and are not encompassed by the claims. While no quantitative binding data (Kᵢ or IC₅₀) for 2-methyl-5-phenylpyrazine itself is publicly available, the patent establishes the structural necessity of the phenylpyrazine core.

CRF receptor CNS drug discovery Patent scaffold

Procurement-Relevant Application Scenarios for 2-Methyl-5-phenylpyrazine


Agrochemical Discovery: Mosquitocide Lead Optimization

Procurement teams supporting vector-control or crop-protection discovery programs should select 2-methyl-5-phenylpyrazine over alkylpyrazine alternatives when the project requires a phenyl-substituted pyrazine scaffold with preliminary insecticidal activity against dipteran pests. The compound's reported mosquito activity, combined with the structural precedent of active N-(5-phenylpyrazin-2-yl)-benzamide insect growth modulators, provides a rational starting point for SAR expansion [1].

Synthetic Methodology: Regioselective Pyrazine Functionalization

In synthetic laboratories developing chlorination, acetoxylation, or cross-coupling protocols on pyrazine rings, 2-methyl-5-phenylpyrazine is the substrate of choice when regiochemical control is needed. Its N-oxide derivatives exhibit differential reactivity at the methyl-adjacent vs. phenyl-adjacent positions, enabling stepwise elaboration that symmetric dialkyl pyrazines cannot provide [2].

CNS Drug Discovery: CRF₁ Receptor Antagonist Programs

Medicinal chemistry teams pursuing CRF₁ receptor antagonists for stress-related disorders should procure 2-methyl-5-phenylpyrazine as a core scaffold that directly maps onto the 5-substituted-2-arylpyrazine pharmacophore claimed in key patent families [3]. Simpler pyrazine analogs lacking the 2-aryl group are not covered by these composition-of-matter claims.

Physicochemical Property-Driven Library Design

When constructing diversity-oriented screening libraries, the intermediate logP (XlogP = 1.8) and balanced PSA (25.8 Ų) of 2-methyl-5-phenylpyrazine makes it a suitable core for fragment-based or lead-like libraries targeting oral bioavailability space, filling a lipophilicity gap between dimethyl (XlogP = 0.60) and diphenyl (logP > 2.1) pyrazine congeners [4][5].

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